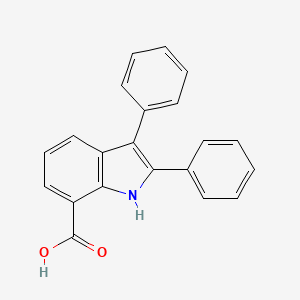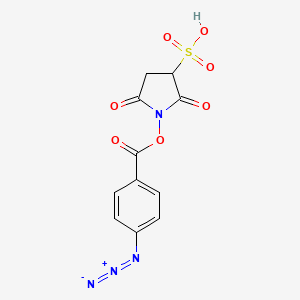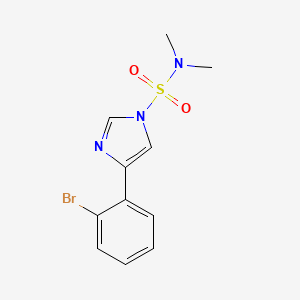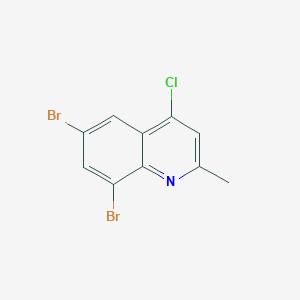
2,2-Dimethyl-3-phenylaziridine
描述
2,2-Dimethyl-3-phenylaziridine is an organic compound with the molecular formula C10H13N. It belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a phenyl group and two methyl groups attached to the aziridine ring, making it a sterically hindered and relatively stable aziridine derivative.
准备方法
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-3-phenylaziridine can be synthesized through several methods, including:
Cyclization of N-(2,2-dimethyl-3-phenylpropyl)amines: This method involves the intramolecular cyclization of N-(2,2-dimethyl-3-phenylpropyl)amines under basic conditions to form the aziridine ring.
Ring-closure reactions: Aziridines can be synthesized by the ring-closure of appropriate precursors, such as the reaction of 2,2-dimethyl-3-phenylpropylamine with a halogenating agent like thionyl chloride or phosphorus tribromide.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used methods include:
Batch reactors: These are used for small to medium-scale production, where the reactants are mixed and allowed to react over a specified period.
Continuous flow reactors: These are used for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.
化学反应分析
Types of Reactions
2,2-Dimethyl-3-phenylaziridine undergoes various chemical reactions, including:
Nucleophilic ring-opening reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted amines, ethers, and thioethers.
Oxidation reactions: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Substitution reactions: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted phenyl derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reaction conditions: Mild to moderate temperatures, often in the presence of a catalyst or under basic conditions
Major Products Formed
Substituted amines: Formed by nucleophilic ring-opening with amines
Ethers and thioethers: Formed by nucleophilic ring-opening with alcohols and thiols
Oxaziridines: Formed by oxidation reactions
科学研究应用
2,2-Dimethyl-3-phenylaziridine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of bioactive compounds.
Industry: Used in the production of polymers and other materials with specific properties, such as high strength and chemical resistance.
作用机制
The mechanism of action of 2,2-dimethyl-3-phenylaziridine involves its ability to undergo nucleophilic ring-opening reactions. The aziridine ring is highly strained, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted derivatives, which can interact with biological targets or be used in further chemical transformations. The molecular targets and pathways involved depend on the specific derivative formed and its intended application.
相似化合物的比较
2,2-Dimethyl-3-phenylaziridine can be compared with other aziridines, such as:
2-Phenylaziridine: Lacks the two methyl groups, making it less sterically hindered and more reactive.
2,2-Dimethylaziridine: Lacks the phenyl group, making it less hydrophobic and less sterically hindered.
3-Phenylaziridine: Lacks the two methyl groups, making it less sterically hindered and more reactive.
The uniqueness of this compound lies in its combination of steric hindrance and hydrophobicity, which can influence its reactivity and interactions with other molecules.
属性
IUPAC Name |
2,2-dimethyl-3-phenylaziridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-10(2)9(11-10)8-6-4-3-5-7-8/h3-7,9,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEWPHXVKWPHMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N1)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326162 | |
| Record name | NSC524930 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23040-89-3 | |
| Record name | 2,2-Dimethyl-3-phenylaziridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023040893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC524930 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524930 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC524930 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Dimethyl-3-phenylaziridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE39R8U77U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















